molecular formula C8H11N B090883 3-Methylbenzylamine CAS No. 100-81-2

3-Methylbenzylamine

Cat. No. B090883
CAS RN: 100-81-2
M. Wt: 121.18 g/mol
InChI Key: RGXUCUWVGKLACF-UHFFFAOYSA-N
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Description

3-Methylbenzylamine is a chemical compound that has been the subject of various structural and synthetic studies due to its relevance in asymmetric synthesis and its potential applications in creating chiral ligands and catalysts. It is also a key intermediate in the synthesis of other complex organic molecules.

Synthesis Analysis

The synthesis of 3-Methylbenzylamine and its derivatives has been explored in several studies. For instance, a simultaneous synthesis of (R)-1-phenylethanol and (R)-α-methylbenzylamine from racemic α-methylbenzylamine was achieved using an ω-transaminase, alcohol dehydrogenase, and glucose dehydrogenase in a coupled reaction, which also helped to overcome product inhibition by the ketone product in the kinetic resolution of racemic amines at high concentrations . Additionally, the synthesis of chiral o-aminobenzylamines through the stereoselective addition of Grignard reagents to N-[(o-aminophenyl)methylene] sulfinamides has been reported, yielding good to excellent diastereoselectivities .

Molecular Structure Analysis

The molecular structure of 3-Methylbenzylamine derivatives has been determined through X-ray crystallography in several studies. For example, the crystal structure of methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate was found to be orthorhombic with specific cell parameters, and the structure was refined to a final R value of 0.063 . Similarly, the structure of [(R)-1-cyanoethyl][(S)(−)-α-methylbenzylamine]bis(dimethylglyoximato)cobalt(III) was determined at different temperatures, revealing a monoclinic crystal structure with specific space group and cell parameters .

Chemical Reactions Analysis

3-Methylbenzylamine is involved in various chemical reactions, particularly in the context of asymmetric synthesis. The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been applied to the asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, achieving high diastereomeric excess and enantiomeric excess . Moreover, the reaction of N,N-dibenzyl-O-methylsulfonyl serine methyl ester with various heteronucleophiles and carbanions via an aziridinium intermediate led to the synthesis of beta-amino or alpha,beta-diamino ester in good to excellent yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylbenzylamine derivatives have been characterized in several studies. For instance, the synthesis and characterization of a novel non-centrosymmetric inorganic-organic hybrid material, 3-methylbenzylammonium nitrate, were described, including its crystal structure, vibrational spectra, and thermal analysis. The compound exhibited high nonlinear optical activity and a significant band gap energy, indicating its stability . Additionally, the stabilizing role of the intramolecular C-H···O hydrogen bond in cyclic amides derived from α-methylbenzylamine was investigated, revealing its importance in the spatial arrangement of these compounds in solution and in the solid state .

Scientific Research Applications

  • Field: Material Science

    • Application : 3-Methylbenzylamine has been used as a templating agent in the synthesis of amine-templated materials .
    • Results : The outcome of this application is the creation of amine-templated materials containing two-dimensional lithium beryllofluoride sheets of the stoichiometry [LiBeF (4)] (-) .
  • Field: Organic Chemistry

    • Application : ®- (+)-α-Methylbenzylamine, a chiral variant of 3-Methylbenzylamine, is used as a substrate to synthesize various compounds .
    • Results : The compounds synthesized using ®- (+)-α-Methylbenzylamine as a substrate include (S)-α-amino phosphonates, R -α-aminonitriles, N - { (S)- [cyclohexan- (S)-2-ol]}- ®-α-methylbenzyl amine and N - { ®- [cyclohexan- ®-2-ol]}- ®-α-methylbenzyl amine .
  • Field: Chromatography

    • Application : 3-Methylbenzylamine has been used to study the chromatographic behavior of a series of substituted aniline and pyridine basic compounds on C18 bonded silica .
    • Results : The outcome of this application is the understanding of the chromatographic behavior of substituted aniline and pyridine basic compounds on C18 bonded silica .
  • Field: Organic Chemistry

    • Application : (S)-(-)-α-Methylbenzylamine, a chiral variant of 3-Methylbenzylamine, has been used in a derivatization protocol to analyze the enantiomeric excess of chiral diols . It can also be used in the diastereoselective synthesis of S-aminonitriles .
    • Results : The compounds synthesized using (S)-(-)-α-Methylbenzylamine include (S)-(-)-N-acetylcalycotomine or ®-(+)-N-acetylcalycotomine .
  • Field: Bioprocessing

    • Application : 3-Methylbenzylamine is used in bioprocessing .
    • Results : The specific results or outcomes of this application were not detailed in the source .
  • Field: Organic Chemistry

    • Application : ®- (+)-α-Methylbenzylamine, a chiral variant of 3-Methylbenzylamine, is used in organic synthesis .
    • Results : The specific compounds synthesized using ®- (+)-α-Methylbenzylamine were not detailed in the source .

Safety And Hazards

3-Methylbenzylamine is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions should be taken to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be handled with protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(3-methylphenyl)methanamine
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InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3
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InChI Key

RGXUCUWVGKLACF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID3059218
Record name Benzenemethanamine, 3-methyl-
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Methylbenzylamine
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Product Name

3-Methylbenzylamine

CAS RN

100-81-2
Record name 3-Methylbenzylamine
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Record name Benzenemethanamine, 3-methyl-
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Synthesis routes and methods I

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 91.5 mol %, and as other products 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.6 mol % of 3-methylbenzylamine, 0.2 mol % of metaxylene and 3.1 mol % of unreacted metaxylylenediamine were obtained.
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Synthesis routes and methods II

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,3-bis(aminomethyl)cyclohexane was 87.9 mol %, and as other products 8.4 mol % of 3-aminomethyl-1-methylcyclohexane, 2.8 mol % of 3-methylbenzylamine and 0.4 mol % of metaxylene were obtained.
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Synthesis routes and methods III

Procedure details

As a result of analysis by gaschromatography, it was found the yield of 1,3-bis(aminomethyl)cyclohexane was 33.3 mol % and as other products 0.3 mol % of metaxylene, 0.6 mol % of 3-aminomethyl-1-methylcyclohexane, 4.7 mol of 3-methylbenzylamine and 61.1 mol % of unreacted metaxylylenediamine were obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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